molecular formula C18H18FN7O2 B2643129 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 2034483-84-4

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-fluoro-4-methoxyphenyl)methanone

Cat. No.: B2643129
CAS No.: 2034483-84-4
M. Wt: 383.387
InChI Key: MDQBITQMVVCTCO-UHFFFAOYSA-N
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Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C18H18FN7O2 and its molecular weight is 383.387. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound has been utilized in the synthesis of new Mannich bases of arylpyridazinones, exhibiting promising analgesic and anti-inflammatory properties. Notably, certain derivatives demonstrated potent analgesic activity surpassing acetylsalicylic acid and comparable anti-inflammatory activity to standard drugs like indometacin without inducing gastric ulcerogenic effects, highlighting the compound's therapeutic potential. These findings emphasize the importance of understanding structure-activity relationships for designing efficacious and safe analgesic and anti-inflammatory agents (Gökçe et al., 2005).

Antimicrobial and Antifungal Properties

Compounds synthesized from (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-fluoro-4-methoxyphenyl)methanone have shown significant antibacterial activity against various human pathogenic bacteria, marking them as potential candidates for further development as antibacterial agents. Specifically, derivatives with certain moieties on the piperazine ring demonstrated considerable inhibition of bacterial growth, indicating their role in determining the antibacterial efficacy of these compounds (Nagaraj et al., 2018).

Anticonvulsant and Neuroprotective Effects

A series of novel triazinyl derivatives have been synthesized and evaluated for their anticonvulsant activities, with certain compounds showing remarkable potency and protective index values, significantly surpassing standard drugs like phenytoin. The detailed evaluation of these compounds against the maximal electroshock test and their minimal neurotoxicity, as demonstrated by the rotorod test, suggest their potential as promising anticonvulsant agents. Further, in vitro studies indicate that these compounds may exert their anticonvulsant effects through modulation of sodium channels, contributing to our understanding of their mechanism of action and paving the way for the development of novel anticonvulsant therapies (Malik & Khan, 2014).

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7O2/c1-28-15-3-2-13(10-14(15)19)18(27)25-8-6-24(7-9-25)16-4-5-17(23-22-16)26-12-20-11-21-26/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQBITQMVVCTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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